Product packaging for cis-Cinnamoylcocaine(Cat. No.:CAS No. 50763-21-8)

cis-Cinnamoylcocaine

Cat. No.: B1626872
CAS No.: 50763-21-8
M. Wt: 329.4 g/mol
InChI Key: MQIXMJWNEKUAOZ-ZFYRMRLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Cinnamoylcocaine (CAS 50763-21-8) is a naturally occurring tropane alkaloid found in the coca plant ( Erythroxylum species) and is identified as a characteristic impurity in illicit cocaine . Its presence and concentration in forensic samples are of significant research value. This compound serves as a key chemical marker for profiling illicit cocaine, as it provides insights into the plant source material and the extraction methods used in its production . For instance, the detection of this compound indicates that a harsh oxidation step using potassium permanganate was likely omitted during processing . Furthermore, its oxidation during processing can lead to the formation of new diastereomeric diol impurities, specifically (2R,3R)- and (2S,3S)-dihydroxy-3-phenylpropionylecgonine methyl esters, which serve as additional markers for specific clandestine processing techniques . Research also indicates that the relative abundance of this alkaloid and its trans-isomer can vary with the age and geographical origin of the coca leaves, with younger leaves typically containing higher concentrations . Analytical methods for its identification and quantification are well-established, with techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection at 254/280 nm being successfully employed for separation from cocaine and other alkaloids . This product is intended for forensic analysis and analytical research applications only. It is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B1626872 cis-Cinnamoylcocaine CAS No. 50763-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50763-21-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-[(Z)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8-/t14-,15+,16-,18+/m0/s1

InChI Key

MQIXMJWNEKUAOZ-ZFYRMRLISA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C\C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Forensic Science Applications

Cis-cinnamoylcocaine has garnered attention in forensic science, particularly in the analysis of illicit drug samples. Its presence can serve as an indicator of the processing methods used in cocaine production.

Identification of Impurities

Recent studies have shown that this compound can be oxidized to form new diastereomeric diols, which can be characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). This oxidation process is indicative of specific illicit cocaine processing techniques, allowing forensic scientists to trace the origins and modifications of cocaine samples .

Table 1: Impurities from Oxidation of this compound

Compound NameMethod of CharacterizationNotes
(2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl esterNMR, MSFormed from oxidation; indicative of processing
(2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl esterNMR, MSAlso formed from oxidation; unique analytical signature

Analytical Methods Development

The development of gas chromatography (GC) methods has enabled the quantification of minor alkaloids, including this compound, in cocaine samples. A validated method demonstrated high accuracy and precision in detecting these compounds, which is crucial for law enforcement and forensic investigations .

Table 2: Analytical Method Validation Parameters

ParameterValue
LinearityR² > 0.999
Recovery90% - 108%
Relative Standard Deviation< 10%

Therapeutic Potential

While research on the therapeutic applications of this compound is limited, its structural relationship to cocaine suggests potential pharmacological effects. Investigations into its interactions with other alkaloids indicate that it may influence the activity of cocaine and its metabolites.

Interaction Studies

Studies have shown that certain metabolites can inhibit or enhance the effects of cocaine when administered in specific sequences or concentrations. For example, ecgonine methyl ester (EME) has been observed to block the behavioral activation induced by cocaine . This raises questions about whether this compound could similarly modulate cocaine's effects.

Profiling Illicit Cocaine Samples

A comprehensive profiling study analyzed various illicit cocaine samples for their alkaloid content, including this compound. The findings revealed significant variations in alkaloid ratios among different samples, suggesting diverse production methods and potential regional differences in coca cultivation .

Coca Leaf Analysis

Research on coca leaves from different geographical regions indicated that younger leaves tend to have higher concentrations of cinnamoylcocaine compared to older leaves. This information can be pivotal for understanding the agricultural practices influencing alkaloid profiles .

Chemical Reactions Analysis

Oxidation Reactions

cis-Cinnamoylcocaine’s α,β-unsaturated ester moiety renders it susceptible to oxidative transformations. Key findings include:

Dihydroxypropionyl Ester Formation

Oxidation of this compound with aqueous potassium permanganate (KMnO₄) in polar solvents (e.g., alcohols or acetone) produces diastereomeric diols:

  • (2R,3S)-Dihydroxy-3-phenylpropionylecgonine methyl ester

  • (2S,3R)-Dihydroxy-3-phenylpropionylecgonine methyl ester

These diols arise from syn dihydroxylation of the cinnamoyl double bond, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry . The reaction likely proceeds under biphasic conditions (organic solvent/aqueous KMnO₄), as harsh oxidizers like osmium tetroxide are impractical due to toxicity and cost .

Impact on Illicit Cocaine Processing

Oxidation during cocaine hydrochloride refinement reduces this compound levels while increasing norcocaine and diol impurities . The water-soluble diols are typically removed during purification, altering the alkaloid profile of final products .

Analytical Detection of Reaction Products

Chromatographic methods quantify this compound and its derivatives:

Gas Chromatography (GC-FID)

  • Linearity : Calibration curves for this compound (1–90 μg/mL) show R² > 0.999 .

  • Cross-Quantification : The trans-isomer’s calibration curve is used for this compound due to structural similarity .

AnalyteLinear Range (μg/mL)
This compound1–900.9997
trans-Cinnamoylcocaine1–900.9999
Table 1: Analytical parameters for cinnamoylcocaine isomers .

Quantitative NMR (qNMR)

External reference ¹H qNMR methods enable rapid quantification (15-minute analysis) of this compound in seized cocaine, with relative standard deviations (RSD) <3% .

Stability and Isomerization

While direct isomerization data is limited, analytical studies suggest:

  • Co-Occurrence : Both isomers are detected in illicit cocaine, with cis:trans ratios varying by leaf maturity and processing methods .

  • Degradation : Prolonged exposure to acidic or oxidative conditions may degrade this compound into ecgonine derivatives or norcocaine .

Role in Cocaine Profiling

This compound serves as a chemical marker for:

  • Source Identification : Higher levels correlate with E. novogranatense var. truxillense leaves .

  • Process Tracing : Elevated diols indicate KMnO₄-based oxidation during refinement .

Comparison with Similar Compounds

Table 1: Key Differences Between cis- and trans-Cinnamoylcocaine

Property This compound trans-Cinnamoylcocaine
Configuration Cis-cinnamoyl Trans-cinnamoyl
Retention Time (GC/MS) ~14.2 min ~15.8 min
Prevalence in Seizures Higher in South American coke Lower in South American coke
Stability Stable under ambient conditions Stable under ambient conditions

Other Cocaine-Related Impurities

Benzoylecgonine

  • Structure : Hydrolysis product of cocaine, lacking the methyl ester and cinnamoyl groups.
  • Unlike this compound, it is pharmacologically active and used in toxicological screenings .

Trimethoxycocaine

  • Structure : Methoxy substitutions at the cinnamoyl group.
  • Role : Indicates use of specific oxidizing agents during processing. Less stable than this compound, making it a temporal marker for recent production batches .

Hexanoylecgonine Methyl Ester

  • Structure: Hexanoyl ester instead of cinnamoyl.
  • Role : Suggests the use of alternative precursor acids during cocaine manufacturing. Its presence correlates with clandestine lab practices in Southeast Asia .

Table 2: Comparative Analysis of Cocaine Impurities

Compound Origin Forensic Significance Analytical Method
This compound Processing impurity Geographic sourcing, batch linkage GC/MS, LC-HRMS/MS
trans-Cinnamoylcocaine Processing impurity Complementary to cis-isomer for profiling GC/MS
Benzoylecgonine Metabolic by-product Toxicological screening LC-MS/MS
Trimethoxycocaine Oxidizing agent use Temporal production marker LC-HRMS/MS
Hexanoylecgonine Alternative precursor use Clandestine lab identification GC/MS

Analytical Techniques for Comparative Analysis

  • GC/MS Without Derivatization : Preferred for cis/trans-cinnamoylcocaine ratio analysis due to high resolution and reproducibility .
  • LC-HRMS/MS with Molecular Networking : Enables untargeted screening of complex mixtures, identifying structurally related impurities (e.g., trimethoxycocaine) and visualizing their relationships .

Forensic Implications

The cis/trans-cinnamoylcocaine ratio is pivotal for:

  • Linkage Determination : Matching seized samples to a common source.
  • Geographic Sourcing : Higher cis ratios correlate with coca varieties from Peru and Bolivia .
  • Supply Chain Mapping: Presence of hexanoylecgonine or trimethoxycocaine refines hypotheses about production methods .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying cis-Cinnamoylcocaine in complex matrices such as illicit cocaine samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254/280 nm is a validated approach, as described in studies analyzing illicit cocaine samples . Key parameters include a reversed-phase C18 column, methanol-based mobile phase, and sample preparation protocols to isolate cis-cinnamoylcocaine from co-eluting impurities. Validation should include linearity (e.g., 0.1–100 µg/mL), limits of detection (LOD < 0.05 µg/mL), and recovery rates (>90%) to ensure accuracy in forensic or pharmacological contexts .

Q. How can researchers differentiate cis-Cinnamoylcocaine from its trans isomer in experimental settings?

  • Methodological Answer : Chromatographic separation (e.g., HPLC or GC-MS) using chiral columns or optimized mobile phases can resolve the isomers. Spectroscopic techniques like NMR (e.g., distinct coupling constants in 1^1H-NMR) or polarized light microscopy for crystalline forms may also confirm stereochemistry. Cross-referencing with DEA-supplied reference standards is critical for validation .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported pharmacological activities of cis-Cinnamoylcocaine across studies?

  • Methodological Answer : Systematic reviews and meta-analyses (e.g., QUADAS-2 for diagnostic accuracy studies) should assess heterogeneity in sample purity, biological models, and assay conditions . In vitro comparative studies using standardized cell lines (e.g., HEK-293 expressing human dopamine transporters) and rigorous controls (e.g., benzoylecgonine as a comparator) can isolate cis-cinnamoylcocaine-specific effects. Data normalization to cocaine-equivalent concentrations is advised to resolve potency contradictions .

Q. How should stability studies for cis-Cinnamoylcocaine be designed to evaluate degradation under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (e.g., ICH Q1A guidelines) under controlled temperature (25°C, 40°C), humidity (60% RH), and light exposure can model degradation kinetics. HPLC-UV or LC-MS/MS should monitor degradation products (e.g., hydrolyzed metabolites). Statistical models (e.g., Arrhenius plots) predict shelf-life, while forced degradation studies (acid/base/oxidative stress) identify vulnerable functional groups .

Q. What statistical approaches are optimal for analyzing cis-Cinnamoylcocaine concentration data in pharmacokinetic studies?

  • Methodological Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin® calculates AUC, t1/2t_{1/2}, and CmaxC_{\text{max}}. For non-normal distributions, non-parametric tests (e.g., Wilcoxon signed-rank) or mixed-effects models account for inter-subject variability. Power analysis (α=0.05, β=0.2) ensures adequate sample size, especially in low-abundance matrices (e.g., hair or saliva) .

Data Contradiction and Reproducibility

Q. How can researchers resolve inconsistencies in cis-Cinnamoylcocaine prevalence data across illicit cocaine samples?

  • Methodological Answer : Geospatial sampling stratification (e.g., by region or trafficking route) and batch-effect correction (e.g., LC-MS/MS calibration with internal standards like deuterated analogs) reduce variability. Collaborative data-sharing platforms (e.g., NIST forensic databases) enable meta-regression analyses to identify confounding factors (e.g., cutting agents) .

Q. What protocols ensure reproducibility in synthesizing cis-Cinnamoylcocaine for controlled pharmacological studies?

  • Methodological Answer : Multi-step organic synthesis (e.g., cinnamoylation of ecgonine methyl ester) requires strict stereochemical control via chiral catalysts or enzymatic methods. Purity verification (≥98% by HPLC, NMR) and adherence to DEA licensing for Schedule II analogs are mandatory. Detailed SOPs for reaction conditions (e.g., temperature, solvent purity) must be archived .

Methodological Design and Ethics

Q. How should researchers design a literature review to evaluate cis-Cinnamoylcocaine’s role in cocaine toxicity?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews, prioritizing primary sources from forensic toxicology journals (e.g., Journal of Analytical Toxicology) and excluding non-peer-reviewed databases. Use Boolean search terms (e.g., "cis-cinnamoylcocaine AND metabolism AND toxicity") and assess bias via ROBINS-I tool for observational studies .

Q. What ethical considerations apply when handling cis-Cinnamoylcocaine in preclinical research?

  • Methodological Answer : Compliance with Controlled Substances Act (CSA) regulations for storage, disposal, and record-keeping is essential. Institutional Animal Care and Use Committee (IACUC) protocols must justify dosing regimens and humane endpoints. Transparency in conflicts of interest (e.g., funding sources) is required per ICMJE guidelines .

Tables for Method Comparison

Analytical Method Detection Limit Runtime (min) Key Advantages Limitations
HPLC-UV 0.05 µg/mL20Cost-effective, high precisionLow sensitivity for trace levels
LC-MS/MS 0.001 µg/mL15High specificity, multi-analyteExpensive instrumentation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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